molecular formula C10H10Cl2N2O2 B11961201 O-(N-(2,4-Dichlorophenyl)carbamoyl)acetone oxime CAS No. 18699-08-6

O-(N-(2,4-Dichlorophenyl)carbamoyl)acetone oxime

Cat. No.: B11961201
CAS No.: 18699-08-6
M. Wt: 261.10 g/mol
InChI Key: WUFMVOUZKSJXLP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of O-(N-(2,4-Dichlorophenyl)carbamoyl)acetone oxime typically involves the reaction of 2,4-dichlorophenyl isocyanate with acetone oxime. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction

Chemical Reactions Analysis

O-(N-(2,4-Dichlorophenyl)carbamoyl)acetone oxime undergoes various chemical reactions, including:

Scientific Research Applications

O-(N-(2,4-Dichlorophenyl)carbamoyl)acetone oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of O-(N-(2,4-Dichlorophenyl)carbamoyl)acetone oxime involves its interaction with specific molecular targets. In the case of its use as an antidote for organophosphate poisoning, the oxime group reacts with the phosphorylated enzyme acetylcholinesterase, reactivating it and thereby reversing the toxic effects of organophosphates . The molecular pathways involved include the nucleophilic attack of the oxime on the phosphorus atom of the organophosphate, leading to the cleavage of the phosphorus-enzyme bond.

Comparison with Similar Compounds

O-(N-(2,4-Dichlorophenyl)carbamoyl)acetone oxime can be compared with other similar compounds such as:

Properties

CAS No.

18699-08-6

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

(propan-2-ylideneamino) N-(2,4-dichlorophenyl)carbamate

InChI

InChI=1S/C10H10Cl2N2O2/c1-6(2)14-16-10(15)13-9-4-3-7(11)5-8(9)12/h3-5H,1-2H3,(H,13,15)

InChI Key

WUFMVOUZKSJXLP-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)NC1=C(C=C(C=C1)Cl)Cl)C

Origin of Product

United States

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